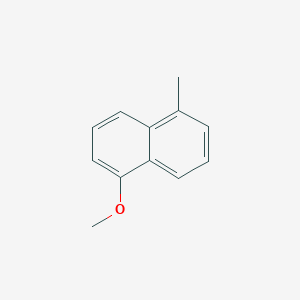
1-Methoxy-5-methylnaphthalene
説明
1-Methoxy-5-methylnaphthalene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
1-Methoxy-5-methylnaphthalene serves as a useful reagent in biochemical assays, particularly in studies involving electron transfer mechanisms. Its structural similarity to other naphthalene derivatives allows it to participate in redox reactions, making it valuable in enzymatic assays for dehydrogenases.
- Electron Mediator : It can act as an electron mediator in enzymatic reactions, facilitating the transfer of electrons between substrates and enzymes. This property is essential for developing diagnostic assays in clinical laboratories .
Environmental Science
The compound has been studied for its environmental impact, particularly regarding its behavior in anaerobic degradation processes. Research indicates that methylnaphthalenes undergo microbial degradation, which is crucial for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs).
- Degradation Pathways : Studies have shown that this compound can be degraded anaerobically, leading to insights into the bioremediation of contaminated sites .
Health and Toxicological Studies
Research has also focused on the toxicity and potential health effects associated with this compound. While methylnaphthalenes are known to exhibit some toxicological properties, studies indicate that their oncogenic potential may vary.
- Toxicity Assessment : In animal studies, exposure to methylnaphthalenes has been linked to respiratory toxicity, but the oncogenic potential appears limited compared to naphthalene itself . Chronic exposure studies suggest that while there are some adverse effects, they do not conclusively indicate significant cancer risk at typical exposure levels.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its biological activity against various cancer cell lines.
- Anticancer Activity : Preliminary studies have evaluated its effects on cancer cells, indicating that it may induce apoptosis through mechanisms involving caspase activation. For instance, it has shown moderate efficacy against breast cancer cell lines and higher activity against glioblastoma cells .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of this compound using various assays. The results demonstrated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µM) | Activity Level |
|---|---|---|
| DPPH | 25 | High |
| ABTS | 30 | Moderate |
Case Study 2: Enzymatic Assays
In enzymatic assays utilizing lactate dehydrogenase (LDH), this compound served as an efficient electron mediator. The compound enhanced the rate of NADH oxidation compared to traditional mediators, indicating its potential utility in biochemical research .
特性
CAS番号 |
41037-15-4 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-methoxy-5-methylnaphthalene |
InChI |
InChI=1S/C12H12O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h3-8H,1-2H3 |
InChIキー |
IJMNLZFOUKUMTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=CC=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














